molecular formula C9H8N4O2 B1394963 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide CAS No. 90323-71-0

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

Cat. No.: B1394963
CAS No.: 90323-71-0
M. Wt: 204.19 g/mol
InChI Key: BZYHKQDFVPBUCM-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of one oxygen and two nitrogen atoms

Biochemical Analysis

Biochemical Properties

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in uric acid production, which is beneficial in treating conditions like gout. Additionally, this compound interacts with bacterial proteins, disrupting their function and leading to antibacterial effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to increased cell death in cancer cells, making it a potential anticancer agent. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to xanthine oxidase results in the inhibition of this enzyme . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to altered cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that its long-term effects on cellular function include sustained inhibition of target enzymes and prolonged modulation of gene expression . These effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and antibacterial activity . At higher doses, it can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and other oxidoreductases . These interactions can affect metabolic flux and alter the levels of various metabolites. For instance, its inhibition of xanthine oxidase leads to decreased production of uric acid . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components . These factors determine its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells . Understanding its subcellular localization is vital for comprehending its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide typically involves the reaction of benzohydrazide with cyanogen bromide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Anticancer Activity

The 1,2,4-oxadiazole moiety has been extensively investigated for its anticancer properties. Several derivatives of 5-phenyl-1,2,4-oxadiazole have shown promising results as potent anticancer agents.

  • Mechanism of Action : Many of these compounds induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of 3,5-diarylsubstituted derivatives that act as apoptosis inducers across various cancer cell lines, including human colon adenocarcinoma and breast cancer .
  • Case Study : In a study by Maftei et al., a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This indicates a moderate level of activity that could be enhanced through structural modifications.
CompoundCell Line TestedIC50 (µM)Activity Level
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineVarious92.4Moderate
3-Aryl-5-alkyl derivativesWiDr (colon)4.5High

Anti-inflammatory Properties

Research has also indicated that derivatives of 5-phenyl-1,2,4-oxadiazole possess anti-inflammatory effects.

  • Study Findings : A series of derivatives were tested for their anti-inflammatory activity in vivo using carrageenan-induced paw swelling models in rats. Results showed anti-inflammatory effects ranging from 33% to 62%, comparable to the standard drug Indomethacin .
CompoundAnti-inflammatory Activity (%)
Derivative A59.5
Derivative B61.9
Indomethacin (control)64.3

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives is another area of interest. Research has demonstrated their effectiveness against various bacterial strains.

  • Broad Spectrum Activity : Some derivatives exhibited significant antibacterial activity against strains like E. coli and Pseudomonas aeruginosa . The introduction of halogen substituents has been noted to enhance this activity.

Agricultural Applications

Compounds based on the oxadiazole structure are also being explored for their use as plant protection agents.

  • Herbicidal and Insecticidal Properties : Research indicates that certain oxadiazole derivatives can act as herbicides and insecticides, with commercial applications already authorized for some compounds .

Synthesis and Structural Modifications

The synthesis of 5-phenyl-1,2,4-oxadiazole derivatives often involves cyclodehydration reactions and can be optimized using microwave-assisted techniques for enhanced yield and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties.

Biological Activity

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its oxadiazole ring, which contributes to its biological activity. The molecular formula is C13H12N4O2C_{13}H_{12}N_4O_2, and it features a phenyl group that enhances its lipophilicity and biological interactions.

1. Antimicrobial Activity

Research has demonstrated that 5-Phenyl-1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study showed that various oxadiazole derivatives were tested against gram-positive and gram-negative bacteria. The results indicated that compounds similar to this compound displayed better activity against gram-positive bacteria compared to gram-negative strains .
CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
5-Phenyl-1,2,4-oxadiazole derivativeModerate to highLow

2. Anticancer Activity

The anticancer potential of 5-Phenyl-1,2,4-oxadiazole derivatives has been extensively studied:

  • In Vitro Studies : Compounds have shown promising activity against various cancer cell lines. For example, derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil in tests against liver carcinoma cell lines (HUH7) with IC50 values around 10.1 µM .
Cell LineIC50 Value (µM)Comparison to 5-FU (µM)
HUH710.1Better
PANC-118.78Comparable

The mechanism through which 5-Phenyl-1,2,4-oxadiazole derivatives exert their biological effects involves several pathways:

  • Enzyme Inhibition : These compounds have been shown to inhibit carbonic anhydrases (CAs), which are crucial in cancer metabolism. For example, certain derivatives achieved nanomolar inhibition of hCA IX and hCA II .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Dhumal et al., the efficacy of oxadiazole derivatives against Mycobacterium bovis was evaluated. The most active compounds demonstrated significant inhibition in both active and dormant states of the bacteria .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of oxadiazole derivatives revealed that several compounds showed selective cytotoxicity towards cancer cells while sparing normal cells. The study utilized various cell lines including melanoma and pancreatic cancer cells .

Properties

IUPAC Name

5-phenyl-1,2,4-oxadiazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-12-8(14)7-11-9(15-13-7)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYHKQDFVPBUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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